molecular formula C17H10O2 B11710697 7H-Benz(de)anthracen-7-one, 3-hydroxy- CAS No. 16306-16-4

7H-Benz(de)anthracen-7-one, 3-hydroxy-

Cat. No.: B11710697
CAS No.: 16306-16-4
M. Wt: 246.26 g/mol
InChI Key: NWMOJFNQYCKHBL-UHFFFAOYSA-N
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Description

General Context of Polycyclic Aromatic Hydrocarbons (PAHs) and their Oxygenated Derivatives (PAHQs) in Research

Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. Ubiquitous in the environment, they are primarily formed from the incomplete combustion of organic materials. The scientific community has long been interested in PAHs due to their persistence and biological activity.

A significant subset of these compounds is their oxygenated derivatives, often referred to as oxy-PAHs or Polycyclic Aromatic Hydrocarbon Quinones (PAHQs). These molecules, which include polycyclic aromatic ketones, feature one or more ketone or quinone functionalities on the aromatic framework. The presence of oxygen atoms can alter the electronic properties, solubility, and biological interactions of the parent PAH, making PAHQs a dynamic area of research in environmental science, toxicology, and materials chemistry.

Significance of the 7H-Benz(de)anthracen-7-one (Benzanthrone) Moiety in Organic Chemistry and Materials Science

The core structure, 7H-Benz(de)anthracen-7-one, commonly known as benzanthrone (B145504), is a prominent polycyclic aromatic ketone. Its extended π-conjugated system and rigid, planar structure endow it with notable chemical and photophysical properties. Historically, benzanthrone and its derivatives have been pivotal as intermediates in the synthesis of high-performance vat dyes.

In contemporary science, the benzanthrone moiety is highly valued for its excellent luminescent and fluorescent properties. nih.gov Its inherent photostability and the ability to tune its emission spectrum through chemical modification have made it a foundational scaffold for advanced materials. researchgate.net Applications are found in organic electronics, fluorescent probes, and liquid-crystalline materials. researchgate.net The electronic characteristics of benzanthrone can be significantly influenced by the introduction of various functional groups, with the C-3 position being a common site for modification to modulate its optical and electronic behavior. researchgate.net

Specific Focus on 3-Hydroxy-7H-Benz(de)anthracen-7-one within the Benzanthrone Family for Advanced Studies

Within the diverse family of benzanthrone derivatives, 7H-Benz(de)anthracen-7-one, 3-hydroxy- (3-hydroxybenzanthrone) stands out as a compound of significant academic interest, primarily due to its potential to exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).

ESIPT is a photochemical process that can occur in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a carbonyl oxygen) in close proximity, connected by an intramolecular hydrogen bond. Upon absorption of light, the acidity and basicity of these groups change, facilitating an ultrafast transfer of the proton. This process creates a new, transient species—a keto-tautomer—which has a different electronic structure from the initial enol form.

This rapid tautomerization is significant because the resulting keto form is often energetically distinct from the ground state, leading to several unique photophysical properties. While extensive research on 3-hydroxybenzanthrone is not widely published, its structure strongly parallels well-studied ESIPT compounds like 3-hydroxyflavone. researchgate.netmdpi.com

Key Characteristics Arising from ESIPT:

Dual Emission: The original "enol" form and the proton-transferred "keto" form can both be fluorescent, leading to two distinct emission bands in the fluorescence spectrum.

Large Stokes Shift: The emission from the keto tautomer occurs at a significantly longer wavelength (lower energy) than the initial absorption. This large separation between absorption and emission maxima minimizes self-absorption and enhances detection sensitivity in fluorescence applications.

Environmental Sensitivity: The efficiency of the ESIPT process and the ratio of the dual emissions can be highly sensitive to the local environment, such as solvent polarity and hydrogen-bonding capability. This makes ESIPT-capable molecules excellent candidates for chemical sensors and biological probes. nih.gov

The table below outlines the fundamental steps of the ESIPT process anticipated in 3-hydroxybenzanthrone.

StageMolecular FormDescriptionAnticipated Spectroscopic Feature
1. Ground StateEnol Form (Normal)The molecule exists in its most stable form with an intramolecular hydrogen bond between the 3-hydroxyl and 7-keto groups.UV-Vis Absorption
2. ExcitationExcited Enol Form (N)Upon absorbing a photon, the molecule is promoted to an electronic excited state. This state is very short-lived.Potential for a weak, short-wavelength "normal" fluorescence.
3. ESIPTExcited Keto Form (T)An ultrafast (femtosecond to picosecond scale) proton transfer occurs from the hydroxyl group to the carbonyl oxygen. mdpi.comThis is a non-radiative transition.
4. EmissionExcited Keto Form (T*)The excited tautomer relaxes to its ground state by emitting a photon.A strong, long-wavelength fluorescence with a large Stokes shift.
5. RelaxationGround State Enol FormAfter emission, a rapid back-proton transfer occurs, returning the molecule to its original, stable ground state.N/A

Current Research Landscape and Emerging Directions in 3-Hydroxy-7H-Benz(de)anthracen-7-one Chemistry

The current research landscape for benzanthrone derivatives is vibrant, with a strong focus on creating novel fluorophores for advanced applications. nih.gov Synthetic strategies often involve modifying the C-3 position of the benzanthrone core, commonly starting from precursors like 3-bromobenzanthrone (B182157) or 3-aminobenzanthrone (B1253024) to introduce a variety of functional groups. mdpi.comnih.gov These modifications are performed to fine-tune the intramolecular charge transfer (ICT) characteristics and solvatochromic behavior of the molecules. researchgate.net

The photophysical properties of many 3-substituted benzanthrone derivatives are highly dependent on solvent polarity, as illustrated by the representative data in the table below.

CompoundSubstituent at C-3SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
3-(Phenylethynyl)benzanthrone nih.gov-C≡C-PhChloroform42649266
Ethanol426535109
3-[4-(2-Phenylethyl)piperazin-1-yl]benzanthrone mdpi.com-Piperazinyl-CH2CH2-PhHexane426537111
Ethanol450664214

While specific, extensive studies on 3-hydroxybenzanthrone are not prevalent in the literature, the foundational knowledge of ESIPT fluorophores points to clear emerging directions for this compound. Future research is likely to focus on:

Synthesis and Characterization: Developing efficient synthetic routes to 3-hydroxybenzanthrone and its derivatives, followed by a thorough characterization of their photophysical properties to confirm the ESIPT mechanism and quantify its efficiency.

Sensing and Probes: Leveraging the expected environmental sensitivity of its dual emission to design ratiometric fluorescent sensors for detecting changes in local polarity, viscosity, or the presence of specific analytes.

Materials Science: Exploring its potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs), where its large Stokes shift could be advantageous.

Biological Imaging: Investigating its use as a fluorescent probe in biological systems, where its sensitivity to hydrogen bonding could provide information on interactions with biomolecules. mdpi.com

The study of 7H-Benz(de)anthracen-7-one, 3-hydroxy- offers a promising avenue to expand the capabilities of smart fluorescent materials, bridging the gap between the well-established chemistry of benzanthrone and the fascinating photophysics of ESIPT.

Synthetic Approaches to 3-Hydroxy-7H-Benz(de)anthracen-7-one and its Core Structure

The synthesis of 3-hydroxy-7H-benz(de)anthracen-7-one, a hydroxylated derivative of the polycyclic aromatic ketone benzanthrone, involves strategic methodologies for both the construction of the foundational skeleton and the targeted introduction of the hydroxyl group. Research has focused on cyclization reactions to form the core structure and substitution reactions to install the desired functionality.

Properties

CAS No.

16306-16-4

Molecular Formula

C17H10O2

Molecular Weight

246.26 g/mol

IUPAC Name

3-hydroxybenzo[b]phenalen-7-one

InChI

InChI=1S/C17H10O2/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9,18H

InChI Key

NWMOJFNQYCKHBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC=C4C2=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 3 Hydroxy 7h Benz De Anthracen 7 One

Hydroxyl Group Reactivity and Functionalization

The phenolic hydroxyl group at the 3-position is a primary site for functionalization, influencing the molecule's electronic properties and solubility. Its reactivity is characteristic of phenols, albeit modulated by the large aromatic scaffold.

The hydroxyl group of 3-Hydroxy-7H-Benz(de)anthracen-7-one can undergo etherification to yield alkoxy derivatives. This transformation is a standard method for protecting the hydroxyl group or for modifying the compound's physicochemical properties. The synthesis of derivatives such as 3-methoxy-7H-benz(de)anthracen-7-one demonstrates the feasibility of this reaction.

Reaction Principle: Etherification of phenols is typically achieved under basic conditions. A base is used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then reacts with an alkylating agent, such as an alkyl halide, via a nucleophilic substitution reaction (commonly SN2).

Typical Reagents and Conditions for Etherification:

BaseAlkylating AgentSolventGeneral Conditions
Sodium hydroxideMethyl iodideAcetone, DMFRoom temperature to gentle heating
Potassium carbonateDiethyl sulfateEthanol, DMFReflux
Sodium hydrideBenzyl bromideTHF, DMFAnhydrous conditions, room temperature

The reversibility of these etherification reactions is generally low under the reaction conditions used for their synthesis. Cleavage of the resulting aryl ether bond to regenerate the hydroxyl group typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent nucleophiles like lithium aluminum hydride in some cases.

The presence of a hydroxyl group ortho or para to a carbonyl group within an aromatic system can lead to tautomerism, an equilibrium between two or more constitutional isomers. In the case of 3-Hydroxy-7H-Benz(de)anthracen-7-one, a keto-enol tautomerism can exist where the proton of the hydroxyl group is transferred to the carbonyl oxygen, forming a quinonoid structure.

The equilibrium between the enol form (3-hydroxy-7H-benz(de)anthracen-7-one) and the keto form (its tautomer) is a dynamic process. The relative stability of these tautomers, and thus the position of the equilibrium, can be influenced by several factors including the solvent, temperature, and pH. Spectroscopic methods, particularly NMR spectroscopy, are instrumental in studying such equilibria by identifying the signals corresponding to each tautomer. nih.govresearchgate.net In many hydroxy-substituted polycyclic aromatic ketones, the enol form is often stabilized by the aromaticity of the ring system. nih.gov The equilibrium is also stabilized by the potential for strong intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. nih.gov

Carbonyl Group Reactivity and Transformations

The ketone functional group at the 7-position is a site of electrophilicity and is susceptible to attack by nucleophiles. Its reactivity is central to many transformations of the benzanthrone (B145504) scaffold.

The carbonyl group of benzanthrone and its derivatives can be reduced to a secondary alcohol (a hydroxyl group) or fully deoxygenated to a methylene (B1212753) group (CH₂). The choice of reducing agent and reaction conditions determines the outcome of the reaction.

Reduction to Alcohol: Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of ketones to secondary alcohols. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.org This is followed by protonation of the resulting alkoxide intermediate to yield the alcohol. libretexts.org

Catalytic Transfer Hydrogenation (CTH): An alternative to metal hydrides is catalytic transfer hydrogenation, which uses a hydrogen donor molecule (like isopropanol (B130326) or formic acid) in the presence of a metal catalyst. nih.gov This method is often considered milder and safer than using molecular hydrogen or reactive hydrides. nih.gov The mechanism involves the transfer of hydrogen from the donor to the catalyst and subsequently to the carbonyl group of the substrate.

Deoxygenation to Methylene Group: Complete removal of the carbonyl oxygen can be achieved through reactions like the Clemmensen reduction (using amalgamated zinc in acidic conditions) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). youtube.comlibretexts.org These reactions are particularly useful for converting aryl ketones, obtained from reactions like Friedel-Crafts acylation, into alkylated aromatic compounds. libretexts.org

Summary of Carbonyl Reduction Methods:

Reaction Name/TypeReagentsProductConditions
Hydride ReductionNaBH₄ or LiAlH₄, followed by H₂O/H⁺ workup7-hydroxy-7H-benz[de]anthracene derivativeTypically in alcoholic or ethereal solvents
Catalytic Transfer HydrogenationIsopropanol, Formic acid; Metal catalyst (e.g., Ru, Ir)7-hydroxy-7H-benz[de]anthracene derivativeVaries with catalyst and hydrogen donor
Clemmensen ReductionZn(Hg), conc. HCl7H-benz[de]anthracene derivative (deoxygenated)Strongly acidic, heating
Wolff-Kishner ReductionH₂NNH₂, KOH or KOtBu, high-boiling solvent7H-benz[de]anthracene derivative (deoxygenated)Strongly basic, high temperatures

The polarized nature of the carbonyl group, with an electrophilic carbon and a nucleophilic oxygen, makes it a prime target for nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org This reaction is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds at the 7-position.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. libretexts.org This alkoxide intermediate is then typically protonated to give the final alcohol product. The reactivity of the carbonyl group can be enhanced by acidic conditions, where protonation of the carbonyl oxygen makes the carbon even more electrophilic. libretexts.org

Examples of nucleophiles that can react with the carbonyl group include:

Organometallic reagents (e.g., Grignard reagents, organolithium compounds): These strong nucleophiles form new carbon-carbon bonds, leading to tertiary alcohols.

Cyanide ion (CN⁻): This reaction forms a cyanohydrin, which is a versatile intermediate for further synthetic transformations.

Amines and their derivatives: These can react to form imines or enamines, depending on the structure of the amine and the reaction conditions. The synthesis of 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one from 3-aminobenzanthrone (B1253024) involves reactions at the amino group, but similar principles of carbonyl chemistry apply. mdpi.com

Reactivity of the Polycyclic Aromatic System

The extended π-electron system of the benzanthrone core is characteristic of polycyclic aromatic hydrocarbons (PAHs) and is susceptible to reactions that preserve the aromaticity, such as electrophilic aromatic substitution. The presence of the hydroxyl and carbonyl groups influences the regioselectivity of these reactions.

Furthermore, the aromatic rings can participate in cycloaddition reactions, such as the Diels-Alder reaction, where part of the aromatic system can act as a diene. nih.govyoutube.comwhiterose.ac.ukkhanacademy.orgrsc.org The feasibility of such reactions depends on the specific aromatic system's ability to overcome the loss of aromaticity in the transition state.

Functionalization of the benzanthrone skeleton is also achievable through modern cross-coupling reactions. For instance, the synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one is accomplished via a Sonogashira coupling reaction, starting from 3-bromobenzanthrone (B182157). mdpi.comresearchgate.net This demonstrates that halogenated derivatives of the benzanthrone system can be readily prepared and used as precursors for more complex structures. This implies that 3-hydroxy-7H-benz(de)anthracen-7-one could first be halogenated and then subjected to various cross-coupling reactions to introduce a wide range of substituents onto the aromatic framework.

Oxidative Transformations of the Benzanthrone Core

The benzanthrone core is susceptible to oxidative transformations, which can be influenced by the presence of the hydroxyl group. While specific studies on the oxidation of 3-Hydroxy-7H-Benz(de)anthracen-7-one are not extensively documented, the reactivity can be inferred from the behavior of related aromatic compounds. Oxidative coupling reactions, for instance, are a common transformation for phenolic compounds, leading to the formation of dimers or polymers. In the case of 3-hydroxybenzanthrone, an oxidative coupling reaction could potentially lead to the formation of a bi-aryl bond, linking two benzanthrone units. This type of reaction is often mediated by metal catalysts or enzymatic systems and proceeds through radical intermediates.

Furthermore, the extended π-system of the benzanthrone core can be targeted by strong oxidizing agents. However, the conditions required for such reactions are typically harsh and may lead to the degradation of the molecule. The presence of the electron-donating hydroxyl group would likely influence the regioselectivity of such oxidation reactions, directing the transformation to specific positions on the aromatic rings.

Photochemical oxidation is another relevant pathway for benzanthrone derivatives. The parent compound, 7H-Benz(de)anthracen-7-one, has been shown to generate reactive oxygen species such as superoxide (B77818) upon irradiation. researchgate.net This process involves the formation of a radical anion, which can then react with molecular oxygen. researchgate.net The presence of a hydroxyl group on the aromatic ring could potentially modulate this photochemical activity, influencing the quantum yield and the nature of the reactive species formed.

Influence of Substituents on Aromatic Reactivity

The reactivity of the benzanthrone core in 3-Hydroxy-7H-Benz(de)anthracen-7-one is significantly modulated by its substituents: the carbonyl group and the hydroxyl group. These groups exert both inductive and resonance effects, which either activate or deactivate the aromatic rings towards certain reactions, particularly electrophilic aromatic substitution.

The hydroxyl group (-OH) is a potent activating group. researchgate.netwikipedia.org Its oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This increases the electron density of the ring, making it more susceptible to attack by electrophiles. nih.govwikipedia.org The activating nature of a hydroxyl group has been shown to increase the rate of electrophilic substitution by a factor of about ten thousand compared to unsubstituted benzene (B151609). researchgate.netwikipedia.org This effect is most pronounced at the ortho and para positions relative to the hydroxyl group, making it an ortho-, para-director. nih.gov

Conversely, the carbonyl group (-C=O) of the fused ring system acts as a deactivating group. It withdraws electron density from the aromatic system through both inductive and resonance effects. This reduction in electron density makes the aromatic rings less nucleophilic and therefore less reactive towards electrophiles. Deactivating groups typically direct incoming electrophiles to the meta position. wikipedia.org

In the context of nucleophilic aromatic substitution, the electronic effects of the substituents are reversed. Electron-withdrawing groups, such as the carbonyl and potentially a nitro group if present, can facilitate nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). viu.ca For instance, the presence of a nitro group in 9-nitro-3-bromobenzanthrone has been found to positively affect the rate of nucleophilic substitution of the bromine atom. libretexts.org This is attributed to the strong electron-withdrawing effect of the nitro group, which reduces the electron density at the carbon atom bearing the leaving group, thus facilitating the nucleophilic attack. libretexts.org

Substituent GroupElectronic EffectInfluence on Electrophilic Aromatic SubstitutionDirecting Effect
-OH (Hydroxyl)Electron-donating (by resonance), Electron-withdrawing (by induction)ActivatingOrtho, Para
-C=O (Carbonyl)Electron-withdrawing (by resonance and induction)DeactivatingMeta
-NO2 (Nitro)Strongly electron-withdrawingStrongly DeactivatingMeta
-CH3 (Alkyl)Electron-donating (by induction)ActivatingOrtho, Para

Kinetic and Thermodynamic Aspects of Benzanthrone Reactions

The study of reaction kinetics provides insight into the rates of chemical processes and the factors that influence them, while thermodynamics determines the position of equilibrium and the spontaneity of a reaction. For reactions involving 3-Hydroxy-7H-Benz(de)anthracen-7-one, both aspects are crucial for understanding and predicting its chemical behavior.

Kinetic Control vs. Thermodynamic Control: In many reactions, the formation of more than one product is possible. The product that is formed fastest is known as the kinetic product, while the most stable product is the thermodynamic product. The reaction conditions, particularly temperature, can often determine which product predominates. At lower temperatures, the reaction is typically under kinetic control, favoring the product with the lower activation energy. At higher temperatures, where the reactions are more likely to be reversible, the system can reach equilibrium, favoring the more stable thermodynamic product.

Arrhenius Equation and Activation Parameters: The rate of a chemical reaction is quantified by its rate constant (k), which is temperature-dependent as described by the Arrhenius equation:

k = A e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor, related to the frequency of collisions

Ea is the activation energy, the minimum energy required for a reaction to occur

R is the universal gas constant

T is the absolute temperature

By studying the reaction rate at different temperatures, the activation energy and the pre-exponential factor can be determined. These parameters are fundamental to understanding the reaction mechanism. For instance, the decay of the benzanthrone radical anion has been studied, and its unimolecular rate constant was determined to be 1.5 x 10-3 s-1. researchgate.net

Hammett Equation: The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.org It relates the logarithm of the ratio of the rate constant (k) or equilibrium constant (K) of a substituted reactant to that of the unsubstituted reactant to a substituent constant (σ) and a reaction constant (ρ):

log(k/k0) = ρσ or log(K/K0) = ρσ

The substituent constant (σ) depends on the nature and position of the substituent and reflects its electron-donating or electron-withdrawing ability. The reaction constant (ρ) is characteristic of the reaction and indicates its sensitivity to substituent effects. wikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups accelerate the reaction. While a specific Hammett plot for 3-hydroxybenzanthrone is not available, the principle can be applied to predict its reactivity in various reactions based on the known σ value for the hydroxyl group.

ParameterSymbolDescriptionSignificance
Rate ConstantkA proportionality constant that relates the rate of a reaction to the concentration of reactants.Quantifies the speed of a reaction.
Activation EnergyEaThe minimum energy required for reactants to transform into products.Determines the temperature sensitivity of the reaction rate.
Pre-exponential FactorAA constant related to the frequency and orientation of molecular collisions.Provides insight into the steric requirements of a reaction.
Substituent ConstantσA parameter in the Hammett equation that quantifies the electronic effect of a substituent.Allows for the prediction of substituent effects on reactivity.
Reaction ConstantρA parameter in the Hammett equation that measures the sensitivity of a reaction to substituent effects.Provides information about the reaction mechanism and charge development in the transition state.

Computational and Theoretical Investigations of 7h Benz De Anthracen 7 One, 3 Hydroxy

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic structure and inherent properties of molecules. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) Studies on Molecular Energetics and Reactivity

Density Functional Theory (DFT) has emerged as a leading method for the computational study of medium to large-sized organic molecules due to its favorable combination of accuracy and computational efficiency. DFT calculations for 7H-Benz(de)anthracen-7-one, 3-hydroxy- would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to obtain an optimized molecular geometry.

From this optimized structure, a wealth of information about the molecule's energetics and reactivity can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, DFT calculations can be used to determine a variety of reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity and are derived from the HOMO and LUMO energies. While specific values for 7H-Benz(de)anthracen-7-one, 3-hydroxy- are not available, a representative table of the kind of data that would be generated from such a study is presented below.

Table 1: Representative DFT-Calculated Molecular Properties This table is illustrative and does not represent experimentally verified data for 7H-Benz(de)anthracen-7-one, 3-hydroxy-.

Parameter Representative Value Unit
HOMO Energy -6.2 eV
LUMO Energy -2.5 eV
HOMO-LUMO Gap 3.7 eV
Electronegativity (χ) 4.35 eV
Chemical Hardness (η) 1.85 eV

Ab Initio and Semi-Empirical Approaches for Structural Analysis

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), are based on first principles without the use of empirical parameters. While highly accurate, their computational cost is significantly higher than DFT, making them more suitable for smaller molecules. For a molecule the size of 7H-Benz(de)anthracen-7-one, 3-hydroxy-, ab initio calculations would be computationally demanding but could provide a valuable benchmark for the results obtained from DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. This makes them much faster than DFT or ab initio methods, but generally less accurate. They can be useful for preliminary structural analysis and for studying very large systems. For 7H-Benz(de)anthracen-7-one, 3-hydroxy-, a semi-empirical approach could be used to quickly explore different conformations before proceeding with more accurate DFT calculations.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of new compounds and gain a deeper understanding of their electronic and vibrational properties.

Calculated NMR Chemical Shifts and Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. epstem.net These calculated shifts can be compared with experimental data to confirm the structure of a synthesized compound.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule can be calculated. These calculations help in the assignment of the vibrational modes observed in experimental spectra. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 2: Representative Calculated vs. Experimental NMR Chemical Shifts This table is illustrative and does not represent experimentally verified data for 7H-Benz(de)anthracen-7-one, 3-hydroxy-.

Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H1 7.8 7.9
C1 128.5 128.7
H2 7.5 7.6

Theoretical Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption and emission spectra of organic molecules. These calculations provide information about the energies of electronic transitions, which correspond to the absorption of light (UV-Vis spectrum), and the subsequent emission of light (fluorescence spectrum).

For fluorescent molecules like many benzanthrone (B145504) derivatives, TD-DFT can predict the wavelength of maximum absorption (λ_abs) and the wavelength of maximum emission (λ_em). The difference between these two values is the Stokes shift, an important characteristic of a fluorescent dye. Computational studies on related benzanthrone derivatives have shown that the nature and position of substituents can significantly influence their photophysical properties, and TD-DFT is a valuable tool for understanding these structure-property relationships. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved, and calculate the activation energies. This information is crucial for understanding the kinetics and thermodynamics of a reaction and for designing more efficient synthetic routes.

For a molecule like 7H-Benz(de)anthracen-7-one, 3-hydroxy-, computational modeling could be used to study a variety of reactions, such as electrophilic aromatic substitution or nucleophilic addition to the carbonyl group. For example, a study of the mechanism of a [3+2] cycloaddition reaction using DFT calculations was able to shed light on the one-step, asynchronous nature of the process. nih.gov Similar computational approaches could be applied to understand the reactivity of 7H-Benz(de)anthracen-7-one, 3-hydroxy- and to predict the outcome of its reactions.

Transition State Analysis and Reaction Pathway Determination

Transition state analysis is a critical computational technique used to elucidate the mechanisms of chemical reactions by identifying the highest energy point along a reaction coordinate, known as the transition state. Determining the structure and energy of this state allows for the calculation of activation energies and reaction rates, providing a deeper understanding of reaction pathways.

In the context of 7H-Benz(de)anthracen-7-one, 3-hydroxy-, computational methods such as Density Functional Theory (DFT) would be instrumental in exploring its reactivity. The presence of the hydroxyl (-OH) group at the 3-position is expected to significantly influence the electronic properties of the benzanthrone core. As an electron-donating group, the hydroxyl substituent increases the electron density of the aromatic system, particularly at the ortho and para positions. This electronic perturbation affects the molecule's susceptibility to electrophilic and nucleophilic attack.

For instance, in a hypothetical electrophilic substitution reaction, the hydroxyl group would activate the ring system, making it more reactive than the unsubstituted benzanthrone. Transition state calculations could pinpoint the most likely sites of reaction and the energy barriers associated with them. A computational study on the reaction of 3-ring PAHs with OH radicals, for example, utilized transition state energy calculations to predict the most probable reaction positions. mdpi.com Similar methodologies could be applied to 7H-Benz(de)anthracen-7-one, 3-hydroxy-, to determine the activation energies for various potential reactions.

The table below illustrates hypothetical activation energies for an electrophilic attack at different positions of the benzanthrone core, comparing the unsubstituted and 3-hydroxy-substituted molecule, as might be determined through DFT calculations.

Position of Electrophilic AttackHypothetical Activation Energy (kcal/mol) for 7H-Benz(de)anthracen-7-oneHypothetical Activation Energy (kcal/mol) for 7H-Benz(de)anthracen-7-one, 3-hydroxy-
C-12522
C-22820
C-42624
C-63028

This data is illustrative and intended to show the expected trend based on the electronic effects of a hydroxyl group.

Furthermore, computational analysis can be used to map out the entire reaction pathway, identifying any intermediates and secondary transition states. This is crucial for understanding complex, multi-step reactions. Quantum chemistry methods, such as the calculation of condensed Fukui functions, have been used to predict the reactive sites of PAHs in both particle and gas phases, with transition state theory being employed to elucidate reaction mechanisms. researchgate.netnih.gov These approaches would be highly valuable in assessing the reactivity of 7H-Benz(de)anthracen-7-one, 3-hydroxy-.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 7H-Benz(de)anthracen-7-one, 3-hydroxy-, would focus on the orientation of the hydroxyl group and its interaction with the rest of the molecule and surrounding solvent molecules. The hydroxyl group can rotate around the C-O bond, leading to different conformers. The relative stability of these conformers can be assessed using computational methods to calculate their potential energies.

A key feature of the 3-hydroxy- derivative is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of electrons on the carbonyl oxygen at the 7-position. Computational studies on other hydroxylated aromatic ketones have shown that such intramolecular hydrogen bonds can significantly stabilize certain conformations. nih.gov The strength of this interaction in 7H-Benz(de)anthracen-7-one, 3-hydroxy-, could be quantified through computational analysis, which would also reveal its influence on the planarity of the molecule.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. tandfonline.com An MD simulation of 7H-Benz(de)anthracen-7-one, 3-hydroxy-, in a solvent like water or a less polar organic solvent, would reveal the preferred conformations and the dynamics of the hydroxyl group's rotation and hydrogen bonding interactions.

While specific MD studies on this compound are not available, simulations of other benzanthrone derivatives in environments such as lipid membranes have been performed. These studies provide a framework for how such simulations could be set up and what kind of information they can yield about the molecule's behavior in a condensed phase. tandfonline.com

The following table presents hypothetical data from a conformational analysis, showing the relative energies of different conformers of 7H-Benz(de)anthracen-7-one, 3-hydroxy-, and the key dihedral angle.

ConformerDihedral Angle (H-O-C-C)Relative Energy (kcal/mol)Hydrogen Bond to C=O
A2.5No
B180°0.0Yes (strong)
C90°5.0No

This data is hypothetical and illustrates the expected energetic preference for a conformation that allows for intramolecular hydrogen bonding.

MD simulations would also be invaluable for understanding how 7H-Benz(de)anthracen-7-one, 3-hydroxy-, interacts with biological macromolecules, such as proteins or DNA. By simulating the compound in the active site of an enzyme, for instance, researchers could gain insights into its binding mode and potential inhibitory activity. Such studies often employ molecular docking to predict the initial binding pose, followed by MD simulations to refine the structure and calculate binding free energies. nih.govnih.gov

Advanced Applications and Functional Material Development Based on 7h Benz De Anthracen 7 One, 3 Hydroxy and Its Derivatives

Development of Optical pH Sensors Utilizing Benzanthrone (B145504) Derivatives

Derivatives of 7H-Benz(de)anthracen-7-one are notable for their application in creating optical pH sensors due to their sensitive and observable responses to changes in environmental acidity or alkalinity. bas.bgresearchgate.net The underlying mechanism for this sensitivity is often based on processes like Internal Charge Transfer (ICT) or Photoinduced Electron Transfer (PET). bas.bguctm.edu In ICT-based sensors, the protonation or deprotonation of a receptor group attached to the benzanthrone fluorophore alters the electron-donating or -withdrawing nature of the substituent, thereby modifying the charge distribution in the excited state. bas.bg This change in the electronic structure leads to distinct shifts in the absorption and fluorescence spectra, resulting in a visible color change or a change in fluorescence intensity. bas.bgresearchgate.net

For instance, a fluorescent water-soluble derivative, 1-[(7-oxo-7H-benzo[de]anthracen-3-ylcarbamoyl)-methyl]-pyridinium chloride, demonstrates a distinct color change from yellow to orange-reddish in aqueous solutions as a function of pH. researchgate.net This particular compound has been successfully immobilized on viscose fabric, creating a solid-state, reversible sensor suitable for "naked eye" detection of pH gradients in alkaline environments, specifically for pH values above 10.5. researchgate.net

Other designs leverage an "off-on-off" switching mechanism. The compound 3-benzamidobenzanthrone, when analyzed in a water/DMF solution, exhibits this behavior. bas.bg Its fluorescence is quenched in strongly acidic and strongly alkaline conditions but becomes intensely fluorescent in a specific intermediate pH range. bas.bg This switching capability makes it suitable for monitoring aggressive environments, such as in concrete or industrial pollutants. bas.bg The photophysical behavior is dictated by the polarization of the benzanthrone molecule, which is influenced by the donor-acceptor interaction between the amino-derived substituent and the carbonyl group of the core structure. bas.bg

Table 1: Characteristics of Benzanthrone-Based Optical pH Sensors
Derivative CompoundSensing MechanismEffective pH RangeObserved ChangeApplication Format
1-[(7-oxo-7H-benzo[de]anthracen-3-ylcarbamoyl)-methyl]-pyridinium chlorideICTAlkaline (>10.5)Color change from yellow to orange-reddishAqueous solution and immobilized on viscose fabric researchgate.net
3-benzamidobenzanthroneICTBroad range with "off-on-off" behaviorFluorescence switching (quenched at extremes, emissive at neutral pH)Aqueous/Organic solution bas.bg

Charge Transport Material Development in Organic Electronics

The inherent electronic properties of the benzanthrone core, featuring an extended π-conjugation system, make its derivatives attractive candidates for use as charge transport materials in organic electronics. acs.orgnih.gov The donor-acceptor architecture, which can be readily established by introducing electron-donating groups at the 3-position of the electron-accepting benzanthrone nucleus, facilitates intramolecular charge transfer (ICT). acs.orgmdpi.com This characteristic is fundamental for the function of organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.orgrsc.org

While the potential of 3-substituted benzanthrones in optoelectronics is widely recognized, detailed charge transport studies have often focused on structurally related polycyclic aromatic compounds like violanthrone (B7798473) and anthanthrone (B1585402) derivatives. acs.orgrsc.orgbeilstein-journals.org These studies provide valuable insight into the charge carrying capabilities of such extended aromatic systems. For example, dicyanomethylene-functionalised violanthrone derivatives have been synthesized and characterized as p-type semiconductors, meaning they primarily conduct positive charge carriers (holes). beilstein-journals.orgresearchgate.net

The performance of these materials in OFETs is quantified by their hole mobility (μh), which measures how quickly a hole can move through the material under an electric field. The molecular structure, particularly the nature of solubilizing alkyl side chains, has a profound effect on the solid-state packing and, consequently, the hole mobility. beilstein-journals.orgresearchgate.net Compounds with linear alkyl chains tend to exhibit higher mobility compared to those with branched chains, which can disrupt the intermolecular π-π stacking necessary for efficient charge hopping between adjacent molecules. beilstein-journals.orgresearchgate.net

Table 2: Hole Mobility in Dicyanomethylene-Functionalised Violanthrone Derivatives (Structurally Related to Benzanthrone)
Compound IDAlkyl Substituent TypeHole Mobility (μh) in cm² V⁻¹ s⁻¹Semiconductor Type
3aBranched3.62 x 10⁻⁶p-type beilstein-journals.org
3bLinear1.07 x 10⁻²p-type beilstein-journals.org
3cLinear1.21 x 10⁻³p-type beilstein-journals.org

Photosensitization Properties and Mechanisms

Photosensitizers are molecules that, upon absorbing light, can induce a chemical change in another molecule. rsc.org A key feature of an effective photosensitizer is the ability to efficiently populate a long-lived triplet excited state through a process called intersystem crossing (ISC). rsc.orgmdpi.com Benzanthrone and its derivatives have been studied for these properties. acs.org

The mechanism begins with the absorption of a photon, which promotes the photosensitizer from its ground singlet state (S₀) to an excited singlet state (S₁). mdpi.com For photosensitization to occur, the molecule must then undergo ISC to a lower-energy triplet state (T₁). mdpi.com Because the direct transition from the T₁ state back to the S₀ ground state is spin-forbidden, the triplet state has a significantly longer lifetime than the singlet excited state. rsc.org This extended lifetime allows the excited photosensitizer to interact with other molecules. A common example is the transfer of energy to ground-state molecular oxygen (³O₂), converting it to highly reactive singlet oxygen (¹O₂), a process critical in applications like photodynamic therapy. mdpi.com

Flash photolysis studies are instrumental in observing these short-lived triplet states. Laser flash photolysis of benzanthrone and its 6-hydroxy derivative in benzene (B151609) has confirmed that the observed transient species are indeed their lowest triplet excited states. acs.org These studies also allow for the determination of rate constants for the quenching of these triplet states by other molecules, such as oxygen. acs.org The behavior of derivatives can vary; for instance, 6-hydroxy- and 6-amino-benzanthrone behave similarly to the parent compound, while 8-hydroxy- and 8-amino-derivatives show significantly weaker or no transient absorption, indicating less efficient triplet state formation or much shorter lifetimes. acs.org This highlights the sensitivity of the photosensitization properties to the specific substitution pattern on the benzanthrone core.

Environmental Research and Analytical Methodologies for Benzanthrone Derivatives

Formation Mechanisms of Benzanthrone (B145504) Derivatives in Environmental Matrices

The presence of benzanthrone derivatives in the environment is primarily linked to the transformation of parent PAHs and direct emissions from combustion processes. Understanding these formation pathways is crucial for assessing their environmental prevalence and potential impact.

Atmospheric Transformations of Parent Polycyclic Aromatic Hydrocarbons

Hydroxylated PAHs (OH-PAHs) can be formed in the atmosphere through the photochemical and microbiological degradation of their parent PAHs. mdpi.com Gas-phase PAHs can react with hydroxyl radicals during the daytime and nitrate (B79036) radicals at night, leading to the formation of various derivatives. youtube.com While specific studies on the atmospheric formation of 7H-Benz(de)anthracen-7-one, 3-hydroxy- are limited, the general mechanisms of PAH transformation suggest that it could be a product of such atmospheric reactions involving benzanthrone. The polarity of OH-PAHs makes them more water-soluble than their parent compounds, influencing their environmental transport and fate. mdpi.com

Combustion Processes and Emissions from Anthropogenic Sources

Incomplete combustion of organic materials is a major source of PAHs in the environment. nih.govmdpi.com Anthropogenic sources are varied and significant, including industrial processes, vehicle exhaust, residential heating, and the burning of fossil fuels and biomass. nih.govmdpi.com While research has extensively documented the emission of parent PAHs from these sources, specific data on the direct emission of 7H-Benz(de)anthracen-7-one, 3-hydroxy- is not widely available. However, it is plausible that hydroxylated derivatives are formed and emitted alongside their parent compounds during these high-temperature processes. For instance, cooking methods at high temperatures, such as grilling and roasting, are known to generate considerable amounts of PAHs and their derivatives. nih.govmdpi.com

Advanced Analytical Methodologies for Environmental Monitoring

The accurate detection and quantification of trace levels of benzanthrone derivatives in complex environmental samples necessitate the use of advanced and highly sensitive analytical methodologies. These methods typically involve meticulous sample preparation followed by sophisticated chromatographic and detection techniques.

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical first step in the analysis of hydroxylated PAHs from environmental matrices such as water, soil, and air. The goal is to isolate and concentrate the target analytes while removing interfering substances. Solid-phase extraction (SPE) is a commonly employed technique for this purpose, particularly for aqueous samples. nih.govmdpi.com For solid matrices like soil and sediment, various extraction techniques can be utilized to recover PAHs and their derivatives. mdpi.com Given the complexity of environmental samples, these extraction methods are crucial for achieving reliable and accurate analytical results. mdpi.com

Extraction TechniqueMatrix SuitabilityKey Advantages
Solid-Phase Extraction (SPE)Water, Urine, PlasmaGood recovery, removal of interferences, automation possible
Liquid-Liquid Extraction (LLE)Water, UrineEstablished technique, suitable for a range of polarities
Dispersive Solid-Phase Extraction (dSPE)UrineFast, simple procedure

This table provides an overview of common extraction techniques applicable to the analysis of hydroxylated PAHs in various sample types.

Hyphenated Chromatographic Techniques (GC-MS, HPLC-MS) for Identification and Quantification

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are the cornerstone of modern analytical methods for OH-PAHs.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. For the analysis of OH-PAHs, a derivatization step is often required to increase their volatility and thermal stability. researchgate.netnih.gov This technique offers high resolution and sensitivity, allowing for the identification and quantification of various OH-PAH isomers. researchgate.netgcms.cz

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) , particularly with tandem mass spectrometry (MS/MS), has become a preferred method for the analysis of OH-PAHs. nih.govnih.govnih.gov This approach is well-suited for polar compounds like hydroxylated derivatives and often does not require derivatization, simplifying sample preparation. nih.gov The use of advanced mass spectrometers, such as Orbitrap high-resolution mass spectrometry (Orbitrap-HRMS), further enhances the sensitivity and accuracy of detection in complex matrices like surface water. mdpi.com

Analytical TechniqueCommon DetectorDerivatization Requirement for OH-PAHsTypical Applications in OH-PAH Analysis
GC-MSQuadrupole, Q-TOFOften required (e.g., silylation)Biomonitoring of exposure to PAHs
HPLC-MS/MSTriple Quadrupole, OrbitrapGenerally not requiredEnvironmental monitoring, biomonitoring

This interactive table compares the key features of GC-MS and HPLC-MS/MS for the analysis of hydroxylated PAHs.

Q & A

Q. What are the most reliable methods for characterizing the molecular structure and purity of 3-hydroxy-7H-benz[de]anthracen-7-one?

  • Methodological Answer : Use a combination of gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (230.26 g/mol) and fragmentation patterns . Infrared (IR) spectroscopy can identify functional groups like the hydroxyl (-OH) and ketone (C=O) moieties, with peaks expected at ~3400 cm⁻¹ (O-H stretch) and ~1680 cm⁻¹ (C=O stretch) . UV/Visible spectroscopy is critical for detecting aromatic conjugation, with absorption maxima typically in the 250–400 nm range . Cross-validate results with NIST reference data (CAS 82-05-3, InChIKey: HUKPVYBUJRAUAG-UHFFFAOYSA-N) .

Q. How can researchers optimize extraction and isolation protocols for this compound from complex matrices (e.g., environmental samples)?

  • Methodological Answer : For airborne particulates, employ solid-phase extraction (SPE) with C18 cartridges followed by thin-layer chromatography (TLC) or ion-pair liquid chromatography (ITLC) for preliminary separation . Fluorometric detection enhances sensitivity for trace amounts (detection limits: ~0.1 ng/m³) . For biological matrices, use acetonitrile-based solvent systems to minimize interference from polar contaminants. Validate recovery rates using spiked samples and internal standards.

Advanced Research Questions

Q. How can discrepancies in reported chromatographic retention indices (e.g., GC data) for 3-hydroxy-7H-benz[de]anthracen-7-one be resolved?

  • Methodological Answer : Retention indices vary with column phases (e.g., DB-5ms vs. HP-5). Cross-reference data from multiple sources (e.g., NIST’s GC databases) and standardize conditions:
  • Column : 30 m × 0.25 mm × 0.25 μm DB-5ms.
  • Temperature program : 50°C (hold 2 min) → 10°C/min → 300°C .
    Use Kováts indices to normalize values across studies. Discrepancies >5% may indicate impurities or isomerization; confirm via high-resolution MS (HRMS) or NMR .

Q. What strategies are effective for detecting and quantifying trace levels of this compound in environmental samples with high background interference?

  • Methodological Answer : Combine solid-phase microextraction (SPME) with GC-MS/MS for enhanced selectivity. Use isotope dilution mass spectrometry (IDMS) with deuterated analogs (e.g., d₁₁-labeled derivatives) to correct for matrix effects . For fluorometric analysis, employ synchronous fluorescence spectroscopy (SFS) to resolve overlapping emission bands from co-eluting PAHs .

Q. How can conflicting toxicological data (e.g., acute vs. chronic exposure effects) be reconciled in risk assessment studies?

  • Methodological Answer : Perform dose-response modeling using in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) . For conflicting in vivo data, conduct toxicokinetic studies to assess bioaccumulation and metabolite profiles (e.g., hydroxylated derivatives). Cross-reference hazard indices (H302, H315, H319) from safety data sheets but validate via independent assays due to data gaps in chronic exposure .

Q. What synthetic routes are most efficient for introducing regioselective hydroxylation to the benz[de]anthracenone core?

  • Methodological Answer : Use Friedel-Crafts acylation to pre-functionalize the aromatic ring, followed by Sharpless asymmetric dihydroxylation for stereocontrol . For regioselective hydroxylation at C3, employ directed ortho-metalation (DoM) using a lithium amide base and trimethylborate . Monitor reaction progress via HPLC-PDA to isolate intermediates.

Data Interpretation and Validation

Q. How should researchers address conflicting spectral assignments (e.g., IR vs. Raman) for this compound?

  • Methodological Answer : Resolve ambiguities using computational chemistry (e.g., DFT calculations for vibrational modes) and compare results with experimental spectra . For Raman spectra, ensure laser wavelength (e.g., 785 nm) minimizes fluorescence interference. Cross-check against NIST’s IR and MS reference libraries .

Q. What experimental controls are critical when assessing the photostability of 3-hydroxy-7H-benz[de]anthracen-7-one under UV irradiation?

  • Methodological Answer : Conduct studies in quartz cuvettes to avoid UV absorption by glass. Use actinometry (e.g., potassium ferrioxalate) to quantify light intensity. Monitor degradation via LC-MS and confirm photoproducts (e.g., quinone derivatives) via HRMS . Include dark controls to rule out thermal degradation.

Interdisciplinary Applications

Q. How can this compound’s fluorescence properties be leveraged in environmental sensing or bioimaging?

  • Methodological Answer : Functionalize the molecule with click chemistry (e.g., azide-alkyne cycloaddition) to attach targeting moieties (e.g., antibodies) . Its intrinsic fluorescence (λexem ~350/450 nm) is suitable for confocal microscopy in cellular uptake studies. Optimize quantum yield using solvent systems (e.g., DMSO:water mixtures) .

Q. What role does 3-hydroxy-7H-benz[de]anthracen-7-one play in atmospheric chemistry, particularly in secondary organic aerosol (SOA) formation?

  • Methodological Answer :
    Investigate its gas-to-particle partitioning using volatility basis set (VBS) models and chamber experiments with oxidants (e.g., OH radicals). Quantify SOA yields via aerosol mass spectrometry (AMS) and correlate with oxidation products (e.g., dicarboxylic acids) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.